REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:4]=1[O:5][CH2:6][C:7]#N)=O.[OH-:14].[K+].Cl.[OH2:17]>CCO>[CH3:13][C:10]1[CH:11]=[CH:12][C:3]2[CH:1]=[C:6]([C:7]([OH:17])=[O:14])[O:5][C:4]=2[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
204 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated until a thick slurry
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried under the vacuum oven at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(C=C(O2)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |